molecular formula C12H12Cl2N4O2S B2455680 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1334375-28-8

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2455680
CAS No.: 1334375-28-8
M. Wt: 347.21
InChI Key: NPJXDSNATWIHJZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a useful research compound. Its molecular formula is C12H12Cl2N4O2S and its molecular weight is 347.21. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Research on urea derivatives similar to the specified compound has shown significant antifungal activity. For instance, studies on 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives and their thioxo-ones have demonstrated fungitoxic action against pathogens like A. niger and F. oxyporum, indicating potential for agricultural and medicinal antifungal applications (A. Mishra, S. Singh, A. Wahab, 2000).

Anticancer Potential

Derivatives of 1,3,4-oxadiazoles have been identified as novel apoptosis inducers, with specific compounds showing activity against breast and colorectal cancer cell lines. These compounds’ mechanism involves cell cycle arrest and induction of apoptosis, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).

Cytokinin-like Activity and Plant Growth Regulation

Some urea derivatives exhibit cytokinin-like activity, significantly influencing plant growth and development. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea are known to positively regulate cell division and differentiation in plants, offering potential applications in agriculture and horticulture (A. Ricci, C. Bertoletti, 2009).

Antibacterial Studies

Novel 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity, demonstrating efficacy against various microorganisms. This research underscores the potential of such compounds in developing new antibacterial agents (Amit C. Patel, D. Mahajan, K. Chikhalia, 2010).

Properties

IUPAC Name

1-cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2S/c13-8-5-7(9(14)21-8)10-17-18-12(20-10)16-11(19)15-6-3-1-2-4-6/h5-6H,1-4H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJXDSNATWIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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